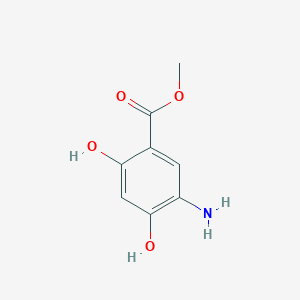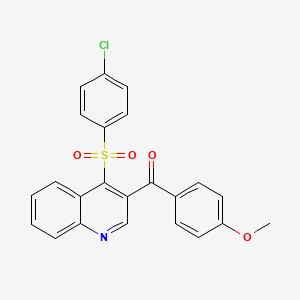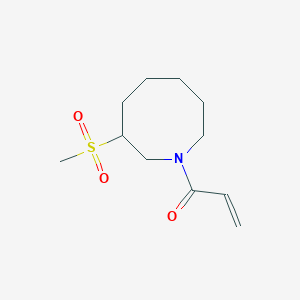
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one, also known as MSAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MSAP is a member of the azocane family and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, making them an attractive target for drug development.
Mechanism of Action
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one works by binding to the active site of PTPs and inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which can trigger a cascade of signaling events that ultimately result in the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one is its specificity for PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, this compound is a relatively new compound, and its effects on other cellular processes are not well understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one. One area of interest is the development of this compound-based drugs for cancer treatment. Additionally, this compound could be used as a tool for studying the role of PTPs in other diseases, such as diabetes and autoimmune disorders. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one can be synthesized using a multi-step process that involves the reaction of 3-methylsulfonylazocane with a series of reagents. The final step involves the addition of prop-2-en-1-one to the intermediate product, resulting in the formation of this compound. This process has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
1-(3-Methylsulfonylazocan-1-yl)prop-2-en-1-one has been extensively studied for its potential applications in cancer treatment. PTPs are known to play a critical role in the development and progression of cancer, and inhibiting their activity can lead to the suppression of tumor growth. This compound has been shown to be a potent inhibitor of PTPs, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
1-(3-methylsulfonylazocan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-11(13)12-8-6-4-5-7-10(9-12)16(2,14)15/h3,10H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJRFPCOMMQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)
![(1R,2R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylcyclopropane-1-carboxamide](/img/structure/B2671192.png)
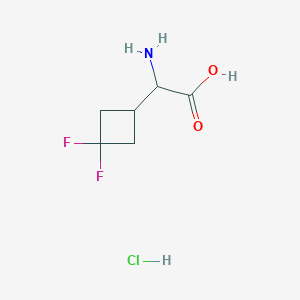
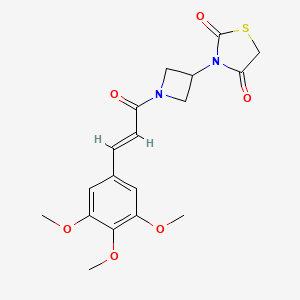

![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)


